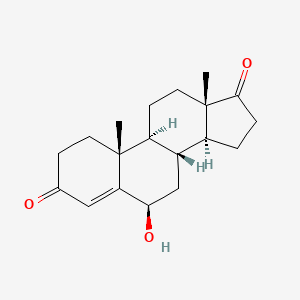
6beta-Hydroxyandrostenedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6β-Hydroxyandrostenedione and its derivatives has been explored through various chemical reactions, highlighting the complexity and specificity of steroid chemistry. For instance, Numazawa and Yoshimura (2000) detailed the synthesis of 19-oxygenated 4β,5β-epoxy derivatives of 16α-hydroxyandrostenedione, demonstrating intricate steps involving bromination, oxidation, and hydrolysis to obtain specific epoxy derivatives as probes for enzymatic reactions (Numazawa & Yoshimura, 2000).
Molecular Structure Analysis
The molecular structure of 6β-Hydroxyandrostenedione is characterized by its steroid backbone and the specific functional groups that confer its unique properties. The synthesis and study of its 19-oxygenated derivatives, as described by Numazawa and Yoshimura (2000), also shed light on the structural aspects that are critical for its activity, particularly in the context of aromatase inhibition, which is essential for understanding its biochemical interactions (Numazawa & Yoshimura, 2000).
Chemical Reactions and Properties
The chemical reactivity of 6β-Hydroxyandrostenedione, including its interactions and transformations under various conditions, has been a subject of study. The work by Numazawa et al. (2000) on the synthesis of 19-oxygenated derivatives provides insights into the chemical reactions it undergoes, highlighting the role of epoxy derivatives in probing enzyme reactions (Numazawa et al., 2000).
Physical Properties Analysis
While specific studies on the physical properties of 6β-Hydroxyandrostenedione such as solubility, melting point, and crystalline structure are less commonly found in the literature, the general understanding of steroid chemistry suggests that these properties are influenced by the steroid's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of 6β-Hydroxyandrostenedione, including its reactivity, stability, and interactions with other molecules, are crucial for its biological roles. The synthesis and investigation of its derivatives provide valuable information on its chemical behavior, particularly in enzymatic reactions related to steroid metabolism and aromatase inhibition (Numazawa & Yoshimura, 2000).
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition and Cancer Research
6β-Hydroxyandrostenedione and its analogs have been a focal point in cancer research, particularly breast cancer, due to their role as aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy for breast cancer treatment. Studies have synthesized and tested various 6β,19-bridged steroid analogs of androstenedione as aromatase inhibitors. While the compounds tested demonstrated weak to moderate inhibition of aromatase, these findings are significant for developing new breast cancer treatments (Komatsu et al., 2009).
Metabolism and Biosynthesis Studies
The compound has also been central in understanding steroid metabolism and biosynthesis. Research involving norandrostenedione, a related compound, utilized in vitro systems to synthesize and characterize unknown metabolites, identifying several new hydroxylated metabolites formed in human hepatocyte incubations. These studies contribute significantly to the discovery and structural elucidation of new markers for doping agents (Lévesque et al., 2005).
Inhibition Studies in Liver Metabolism
Research into the inhibitory effects of phenols found in olive oil on human hepatic microsomal activity sheds light on the interactions of dietary components with liver enzymes. 6β-Hydroxyandrostenedione was used to assess the inhibition of androstenedione 6β-hydroxylase activity, providing insights into how dietary components might influence steroid metabolism and, by extension, various physiological processes (Stupans et al., 2000).
Biotransformation and Enzymatic Studies
Studies on biotransformations of steroid compounds using certain fungal strains have shown that 6β-Hydroxyandrostenedione can be converted into various products through selective hydroxylation. This research contributes to our understanding of microbial biotransformation of steroids and could have implications for industrial applications such as the synthesis of pharmaceutical intermediates (Janeczko et al., 2009).
Metabolite Identification in Doping Control
6β-Hydroxyandrostenedione and its metabolites have been crucial in doping control research. The identification of metabolic products in urine samples following administration of related compounds helps in the development of analytical methods for doping control, ensuring fairness and integrity in sports (Kohler et al., 2007).
Eigenschaften
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMBAWFDOYFOD-DQXCSHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978883 | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyandrostenedione | |
CAS RN |
63-00-3 | |
| Record name | 6β-Hydroxyandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9225W0A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



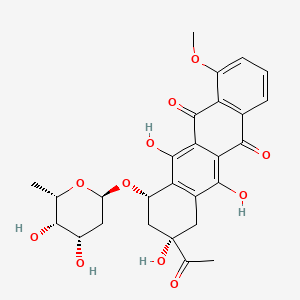


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)
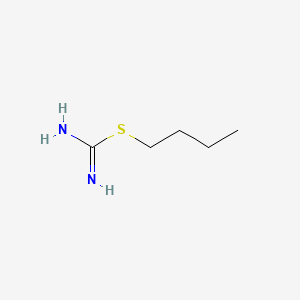
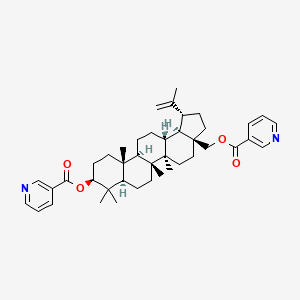
![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)

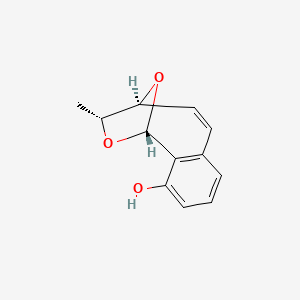
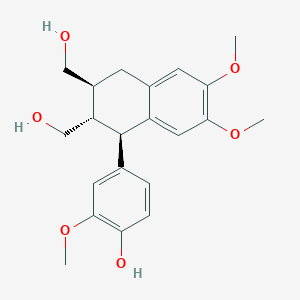
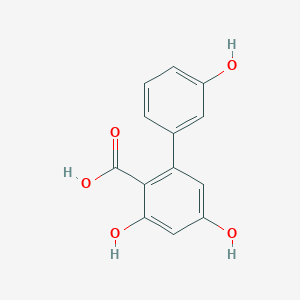
![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)
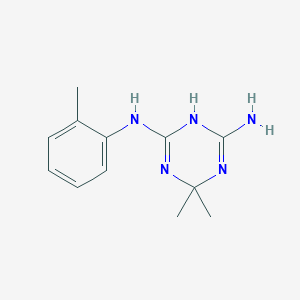
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)